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Compound of Interest

Compound Name:

2-(3-Amino-

benzenesulfonylamino)-benzoic

acid

Cat. No.: B112777 Get Quote

An in-depth guide to the evaluation of 2-(3-Amino-benzenesulfonylamino)-benzoic acid as a

potential carbonic anhydrase inhibitor, designed for researchers, scientists, and drug

development professionals.

Introduction: The Significance of Carbonic
Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical

role in fundamental physiological processes.[1] These zinc-containing enzymes (Figure 1)

catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and

a proton (H⁺), a reaction essential for CO₂ transport, pH homeostasis, biosynthesis, and the

secretion of electrolytes.[2][3][4]

There are at least 15 known human (h) CA isoforms, each with distinct tissue distribution,

cellular localization, and catalytic activity.[4][5] The involvement of specific isoforms in various

pathological conditions has rendered them significant targets for therapeutic intervention.[1][6]

For instance, inhibitors of CAs are established clinical drugs used as anti-glaucoma agents,

diuretics, and antiepileptics.[5][7] Emerging research also points to their potential as novel

treatments for cancer, obesity, and infectious diseases, primarily by targeting tumor-associated

isoforms like hCA IX and XII.[6][8][9][10]
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This guide focuses on 2-(3-Amino-benzenesulfonylamino)-benzoic acid, a compound

belonging to the benzenesulfonamide class, which represents the cornerstone of carbonic

anhydrase inhibitor design.

Compound Profile: 2-(3-Amino-
benzenesulfonylamino)-benzoic acid
Chemical Structure:

IUPAC Name: 2-(3-Amino-benzenesulfonylamino)-benzoic acid

Molecular Formula: C₁₃H₁₂N₂O₄S

Class: Aromatic Sulfonamide

The structure consists of a benzoic acid scaffold linked via a sulfonylamino bridge to a 3-

aminobenzene moiety. This "two-tail" design is critical for its interaction with the carbonic

anhydrase active site.

Mechanism of Action: The Sulfonamide Zinc-Binding
Motif
The primary mechanism by which sulfonamides inhibit carbonic anhydrases is through direct

coordination to the catalytic Zn²⁺ ion located deep within the active site cavity.[5][11] This

interaction is governed by several key principles:

Zinc Binding: The sulfonamide group (-SO₂NH₂) must be deprotonated to its anionic form (-

SO₂NH⁻) to act as a potent zinc-binding group. This anion coordinates directly to the Zn²⁺

ion, displacing the zinc-bound water molecule/hydroxide ion that is essential for the catalytic

cycle.[5] This binding interrupts the enzyme's ability to hydrate CO₂.[5]

Hydrogen Bonding Network: The sulfonamide moiety forms a critical hydrogen bond network

with the side chain of the conserved active site residue Threonine 199 (Thr199), further

stabilizing the inhibitor-enzyme complex.

Tail Interactions (Structure-Activity Relationship): While the sulfonamide group provides the

primary anchor, the rest of the molecule (the "tails") determines the inhibitor's potency and
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isoform selectivity.[12] These tails extend from the zinc-binding group to interact with

hydrophilic and hydrophobic residues lining the active site cavity.[11][13] For 2-(3-Amino-
benzenesulfonylamino)-benzoic acid, the benzoic acid and 3-aminobenzene rings can

form additional interactions with amino acid residues, fine-tuning the binding affinity for

specific CA isoforms.[11][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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